molecular formula C16H23Cl2NO3 B14468857 Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 71783-90-9

Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B14468857
CAS No.: 71783-90-9
M. Wt: 348.3 g/mol
InChI Key: HZOXOFGNIWMWQZ-UHFFFAOYSA-N
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Description

Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a chemical compound with the molecular formula C16H23ClN2O2·HCl. It is known for its unique structure, which includes a chlorophenoxy group and a hexahydro-1H-azepin-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chlorophenyl acetate. This intermediate is then reacted with 2-(hexahydro-1H-azepin-1-yl)ethanol in the presence of a suitable catalyst to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The chlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexahydro-1H-azepin-1-yl moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-(4-chlorophenoxy)-N-[2-(hexahydro-1H-azepin-1-yl)ethyl]-, hydrochloride: Shares a similar structure but differs in the functional groups attached to the core structure.

    2-(4-Chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)acetamide hydrochloride: Another structurally related compound with similar properties.

Uniqueness

Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

71783-90-9

Molecular Formula

C16H23Cl2NO3

Molecular Weight

348.3 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl 2-(4-chlorophenoxy)acetate;chloride

InChI

InChI=1S/C16H22ClNO3.ClH/c17-14-5-7-15(8-6-14)21-13-16(19)20-12-11-18-9-3-1-2-4-10-18;/h5-8H,1-4,9-13H2;1H

InChI Key

HZOXOFGNIWMWQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC[NH+](CC1)CCOC(=O)COC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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